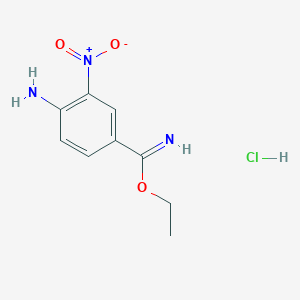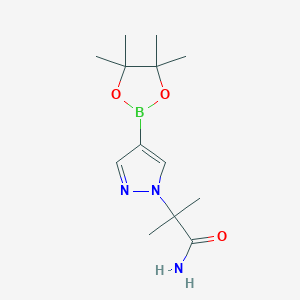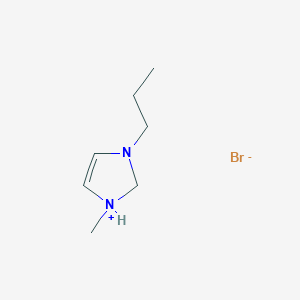
1H-Imidazolium, 1-methyl-3-propyl-, bromide
Vue d'ensemble
Description
1-Methyl-3-propylimidazolium Bromide is an imidazolium salt . It functions as a plasmodium inhibitor with anti-plasmodium activity .
Synthesis Analysis
The synthesis of 1-Methyl-3-propylimidazolium Bromide can be achieved from 1-Methylimidazole and 1-Bromopropane .Molecular Structure Analysis
The molecular formula of 1H-Imidazolium, 1-methyl-3-propyl-, bromide is C7H13BrN2 . The molecular weight is 205.096 .Applications De Recherche Scientifique
Cross-Coupling Reactions
1H-Imidazolium, 1-methyl-3-propyl-, bromide, as part of imidazolium salts, has been employed in the synthesis and characterization of iron(II) complexes. These complexes, featuring chelating N-heterocyclic carbene ligands, have shown promise in arylation Grignard-alkyl halide cross-coupling reactions. This application demonstrates the role of imidazolium salts in facilitating metal-catalyzed organic transformations, potentially enhancing the efficiency and scope of synthetic methodologies in organic chemistry (Meyer et al., 2011).
Corrosion Inhibition
Imidazolium-based ionic liquids, including those with a 1-methyl-3-propyl substituent, have been synthesized and evaluated for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid solutions. These studies have revealed that such compounds can significantly enhance corrosion resistance, offering a promising approach for protecting metal surfaces in aggressive chemical environments (Subasree & Selvi, 2020).
Metal-Organic Frameworks (MOFs) Synthesis
The use of this compound as a reaction medium for the synthesis and crystallization of metal-organic frameworks (MOFs) underscores its utility in the preparation of advanced materials. MOFs synthesized in imidazolium-based ionic liquids exhibit unique properties, such as thermal stability and luminescence, opening new avenues for material science research and applications (Liao & Huang, 2006).
Hydrogen Bonding Studies
Research on imidazolium-based ionic liquids, including this compound, has provided insights into their hydrogen bonding characteristics. Studies utilizing NMR spectroscopy have explored the interactions between the bromide anion and the imidazolium cation, contributing to a deeper understanding of the physical properties of ionic liquids. This knowledge is crucial for designing ionic liquids with tailored properties for specific industrial and research applications (Balevičius et al., 2011).
Ionic Liquid-Based Polymers
The polymerization of imidazolium-based monomers, including this compound derivatives, has led to the development of double hydrophilic block copolymers. These materials exhibit ionic responsiveness, making them of interest for various applications in materials science and engineering. The ability to manipulate the properties of these polymers through the choice of monomer and polymerization conditions opens up new possibilities for their use in technological applications (Vijayakrishna et al., 2008).
Mécanisme D'action
Target of Action
It is known to function as a plasmodium inhibitor, suggesting that its targets may be proteins or enzymes involved in the life cycle of the plasmodium parasite .
Mode of Action
As a plasmodium inhibitor, it likely interferes with the biological processes necessary for the survival and replication of the plasmodium parasite .
Biochemical Pathways
Given its role as a plasmodium inhibitor, it is plausible that it impacts the pathways related to the life cycle of the plasmodium parasite .
Result of Action
Given its role as a plasmodium inhibitor, it likely results in the disruption of the plasmodium parasite’s life cycle .
Analyse Biochimique
Biochemical Properties
1H-Imidazolium, 1-methyl-3-propyl-, bromide plays a significant role in biochemical reactions, particularly as an inhibitor of plasmodium, the parasite responsible for malaria . It interacts with various enzymes and proteins involved in the metabolic pathways of the parasite, thereby inhibiting its growth and proliferation. The compound’s interaction with these biomolecules is primarily through ionic and hydrogen bonding, which disrupts the normal function of the enzymes and proteins, leading to the inhibition of the parasite’s life cycle .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the inhibition of key enzymes involved in metabolic pathways, leading to altered cellular metabolism and reduced cell viability . Additionally, it has been observed to affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. The compound binds to enzymes and proteins through ionic and hydrogen bonds, leading to enzyme inhibition or activation . This binding disrupts the normal function of the enzymes, resulting in altered metabolic pathways and changes in gene expression. The compound’s ability to modulate enzyme activity and gene expression is a key factor in its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits plasmodium growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the inhibition of plasmodium . The compound interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic flux and changes in metabolite levels . Its role in these pathways is crucial for its anti-plasmodium activity and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its ionic nature and solubility .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these compartments allows it to interact with specific enzymes and proteins, thereby exerting its biochemical effects .
Propriétés
IUPAC Name |
1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJXSIVSWFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


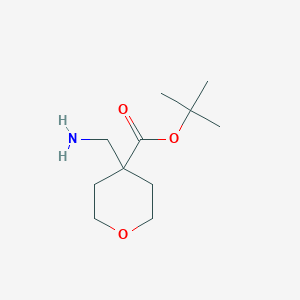
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)
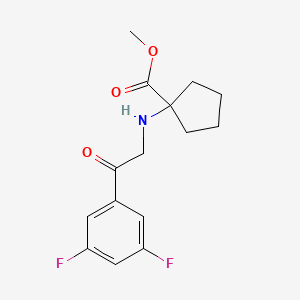
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)


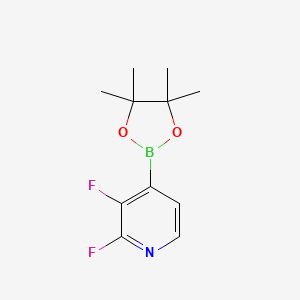
![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)

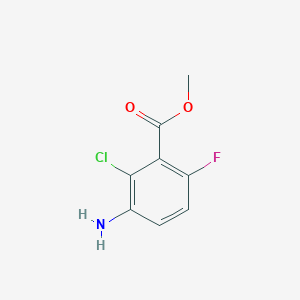
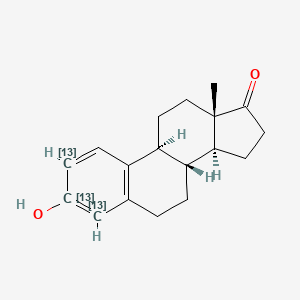
![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
